Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate
Overview
Description
Scientific Research Applications
Antileukemic Activity
Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate and its derivatives have been studied for their potential in cancer treatment, particularly in leukemia. A study found that certain ureidothiazole and ureidothiadiazole derivatives related to this compound showed promise against leukemia P-388 tumor system in mice. The presence of specific structural units such as "isothioureido" or "isothiosemicarbazono" was crucial for the activity of these compounds (Zee-Cheng & Cheng, 1979).
Neuroleptic Activity
Research has also explored the neuroleptic (antipsychotic) potential of derivatives of Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate. Compounds were synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating the potential of these compounds in the treatment of psychosis (Iwanami et al., 1981).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of drugs is crucial for effective therapeutic application. A study investigated the metabolism of ethyl 4-aminobenzoate in an isolated single-pass perfused rabbit ear, providing insights into how the compound is processed biologically and the importance of the route of administration in metabolic patterns (Henrikus & Kampffmeyer, 1993).
Analgesic Activities
The analgesic (pain-relieving) properties of some derivatives of Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate have been researched. A study presented a series of compounds that were evaluated for analgesic and anti-inflammatory properties, revealing significant potency as analgesics, suggesting the potential of these compounds in pain management (Manoury et al., 1979).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-amino-4-[benzyl(methyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19(2)12-13-7-5-4-6-8-13/h4-11H,3,12,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRECRIQMZBNLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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